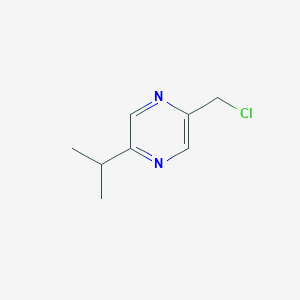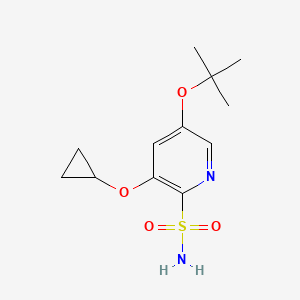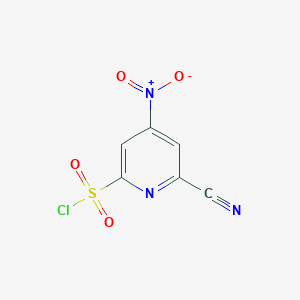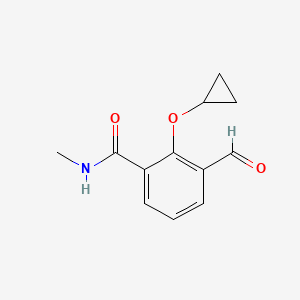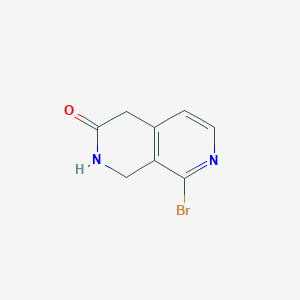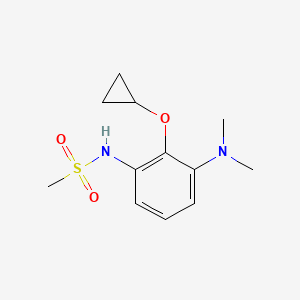
N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C12H18N2O3S This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the aromatic ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the aromatic ring.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects. It may be investigated for its interactions with biological targets such as enzymes or receptors.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and materials science.
作用機序
The mechanism of action of N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the sulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
- N-(2-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide
- N-(2-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide
Comparison: N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopropoxy group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
特性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
N-[2-cyclopropyloxy-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)11-6-4-5-10(13-18(3,15)16)12(11)17-9-7-8-9/h4-6,9,13H,7-8H2,1-3H3 |
InChIキー |
JYGINVQOLWELCU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1OC2CC2)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


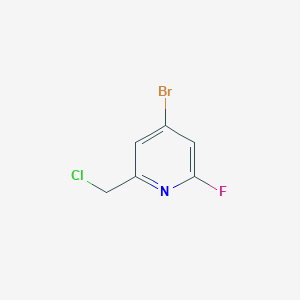
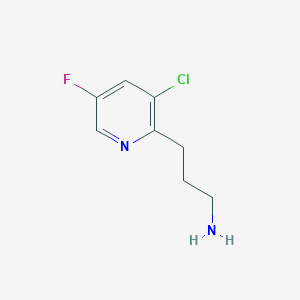
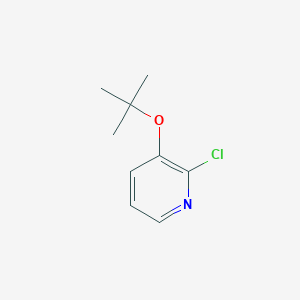
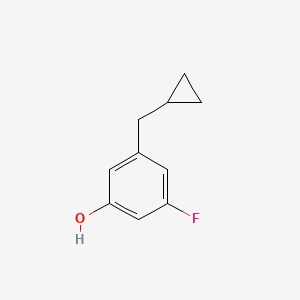
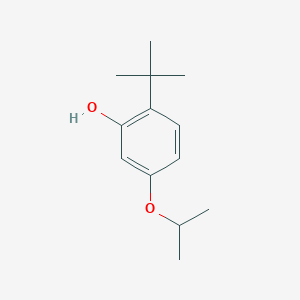
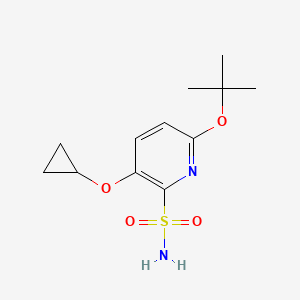

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
